2-(Bromomethyl)-4,6-dimethylpyridine
Overview
Description
2-(Bromomethyl)-4,6-dimethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position of the pyridine ring, with two methyl groups at the fourth and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,6-dimethylpyridine typically involves the bromination of 4,6-dimethylpyridine. One common method is the reaction of 4,6-dimethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of 4,6-dimethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: 4,6-Dimethylpyridine.
Scientific Research Applications
2-(Bromomethyl)-4,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of functional materials, including polymers and ligands for catalysis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4,6-dimethylpyridine
- 2-(Iodomethyl)-4,6-dimethylpyridine
- 2-(Hydroxymethyl)-4,6-dimethylpyridine
Uniqueness
2-(Bromomethyl)-4,6-dimethylpyridine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPXUPRFVPPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624275 | |
Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79313-01-2 | |
Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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